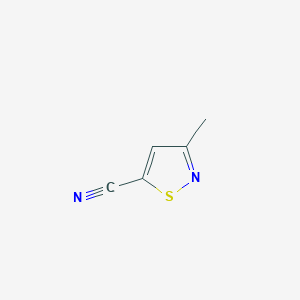

3-Methylisothiazole-5-carbonitrile

CAS No.: 57352-00-8

Cat. No.: VC2264059

Molecular Formula: C5H4N2S

Molecular Weight: 124.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57352-00-8 |

|---|---|

| Molecular Formula | C5H4N2S |

| Molecular Weight | 124.17 g/mol |

| IUPAC Name | 3-methyl-1,2-thiazole-5-carbonitrile |

| Standard InChI | InChI=1S/C5H4N2S/c1-4-2-5(3-6)8-7-4/h2H,1H3 |

| Standard InChI Key | RLKZZTIAXGIKFV-UHFFFAOYSA-N |

| SMILES | CC1=NSC(=C1)C#N |

| Canonical SMILES | CC1=NSC(=C1)C#N |

Introduction

Chemical Identification and Properties

3-Methylisothiazole-5-carbonitrile is characterized by several unique chemical identifiers and physical properties that distinguish it from other related compounds. The table below summarizes the key identification parameters:

| Property | Value |

|---|---|

| CAS No. | 57352-00-8 |

| Molecular Formula | C5H4N2S |

| Molecular Weight | 124.17 g/mol |

| IUPAC Name | 3-methyl-1,2-thiazole-5-carbonitrile |

| Standard InChI | InChI=1S/C5H4N2S/c1-4-2-5(3-6)8-7-4/h2H,1H3 |

| Standard InChIKey | RLKZZTIAXGIKFV-UHFFFAOYSA-N |

| SMILES | CC1=NSC(=C1)C#N |

| PubChem Compound | 19738255 |

The compound exhibits a planar structure due to the aromatic nature of the isothiazole ring. The presence of the electron-withdrawing cyano group at position 5 and the electron-donating methyl group at position 3 creates a specific electronic distribution that influences its chemical reactivity and potential biological interactions. This electronic configuration likely contributes to its potential utility in various research applications.

Comparison with Related Compounds

Understanding 3-Methylisothiazole-5-carbonitrile in relation to similar compounds provides valuable context for its properties and potential applications. A particularly relevant comparison is with 5-Amino-3-methyl-isothiazole-4-carbonitrile, another isothiazole derivative with a similar structure but different substitution pattern.

The following table highlights key differences between these related compounds:

The addition of the amino group and repositioning of the cyano group in 5-Amino-3-methyl-isothiazole-4-carbonitrile significantly alters its physical and chemical properties compared to 3-Methylisothiazole-5-carbonitrile. These structural differences likely influence:

-

Solubility profiles in various solvents

-

Hydrogen bonding capabilities

-

Reactivity patterns in chemical transformations

-

Potential biological interactions and activities

-

Toxicological properties

Such structural comparisons provide valuable insights for researchers seeking to understand structure-activity relationships among isothiazole derivatives and may guide the design of new compounds with optimized properties.

Research Challenges and Future Directions

The current body of research on 3-Methylisothiazole-5-carbonitrile presents several challenges and opportunities for future investigations. Among the most promising research directions are:

-

Development of more efficient and scalable synthetic routes to produce 3-Methylisothiazole-5-carbonitrile with higher yields and purity

-

Comprehensive characterization of physicochemical properties, including solubility profiles, thermal stability, and spectroscopic data to facilitate its use in various applications

-

Exploration of its potential as a building block for pharmaceutically active compounds, particularly leveraging the reactivity of the cyano group and the isothiazole ring

-

Systematic investigation of specific biological activities through screening against various targets, including enzymes, receptors, and microorganisms

-

Computational studies to predict interactions with biological targets and guide the rational design of derivatives with enhanced properties

-

Structure-activity relationship studies comparing 3-Methylisothiazole-5-carbonitrile with related isothiazole derivatives to identify patterns in biological activities

Given the potential applications of isothiazole derivatives in medicinal chemistry, exploring the specific biological activities of 3-Methylisothiazole-5-carbonitrile could yield valuable insights for drug discovery efforts. The compound's unique structure may provide a useful scaffold for the development of new therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume